2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile, also known as A-836,339, is a chemical compound that belongs to the family of acrylonitriles. It has been a subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile is a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and have been implicated in the regulation of inflammation and immune function. This compound has been shown to activate CB2 receptors, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The activation of CB2 receptors by this compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, this compound has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a selective agonist of CB2 receptors, which allows for the specific activation of these receptors without affecting other receptors. It is also relatively stable and can be easily synthesized in the lab. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of 2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammatory and neuropathic pain. Another potential direction is the investigation of this compound as a treatment for neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the immune system.
Synthesis Methods
The synthesis of 2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile involves the reaction of 4-ethoxybenzaldehyde and 2-(1,3-benzodioxol-5-yl)acetonitrile in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)acrylonitrile has been studied for its potential therapeutic applications in the treatment of various medical conditions. It has shown promising results in preclinical studies as a potential analgesic, anti-inflammatory, and anti-nociceptive agent. It has also been shown to have potential as a treatment for anxiety and depression.
properties
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-20-16-6-3-13(4-7-16)9-15(11-19)14-5-8-17-18(10-14)22-12-21-17/h3-10H,2,12H2,1H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAPKNGZIGSISP-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.